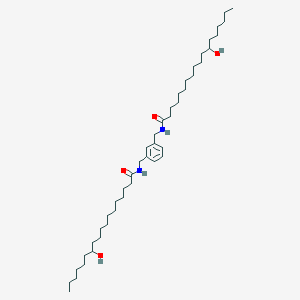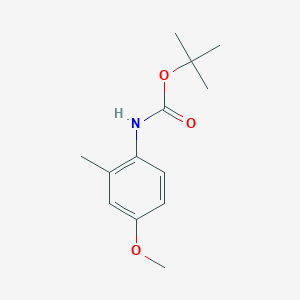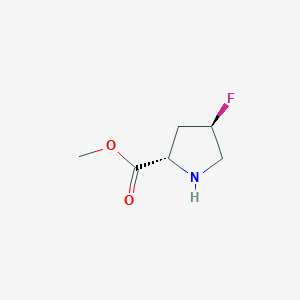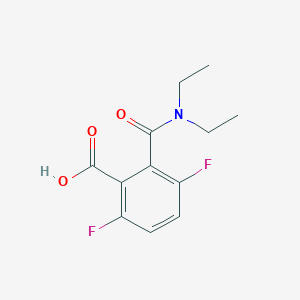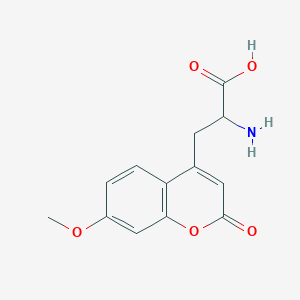
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid
説明
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid, also known as AMOA, is a chemical compound that belongs to the class of amino acids. It is a potent antagonist of the ionotropic glutamate receptor, which plays a crucial role in the central nervous system. The compound has been widely studied for its potential therapeutic applications in various neurological disorders.
作用機序
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid acts as a competitive antagonist of the ionotropic glutamate receptor, specifically the AMPA receptor subtype. The compound binds to the receptor site and prevents the binding of glutamate, which is the natural ligand for the receptor. This results in the inhibition of the receptor's activity and the reduction of glutamate-mediated excitotoxicity.
生化学的および生理学的効果
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in various physiological processes, such as synaptic plasticity, learning, and memory. The compound has been shown to reduce the excitotoxicity of glutamate, which is implicated in various neurological disorders. 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has also been shown to have a neuroprotective effect in animal models of stroke and neurodegenerative diseases.
実験室実験の利点と制限
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several advantages for lab experiments, such as its high potency and selectivity for the AMPA receptor subtype. The compound has also been shown to have a good pharmacokinetic profile, with a long half-life and good brain penetration. However, the compound has some limitations, such as its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
将来の方向性
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has several potential future directions for research, such as the development of more potent and selective analogs of the compound. The compound could also be used in combination with other drugs to enhance its therapeutic efficacy. Further research is needed to elucidate the precise molecular mechanisms of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid's action and its potential therapeutic applications in various neurological disorders.
合成法
The synthesis of 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid involves the reaction of 7-methoxy-2-oxo-2H-chromene-4-carboxylic acid with ethyl chloroacetate to form an intermediate compound. The intermediate compound is then reacted with ammonia to yield 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid. The synthesis method has been optimized to produce high yields of pure 2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid.
科学的研究の応用
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. The compound has been shown to have a potent inhibitory effect on the ionotropic glutamate receptor, which is involved in the pathophysiology of these disorders.
特性
IUPAC Name |
2-amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-18-8-2-3-9-7(4-10(14)13(16)17)5-12(15)19-11(9)6-8/h2-3,5-6,10H,4,14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHUIWNMQPWOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927925 | |
| Record name | 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(7-methoxy-2-oxochromen-4-yl)propanoic acid | |
CAS RN |
133083-29-1 | |
| Record name | 2-Amino-3-(7-methoxy-4-coumaryl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133083291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(7-Methoxy-2-oxo-2H-1-benzopyran-4-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



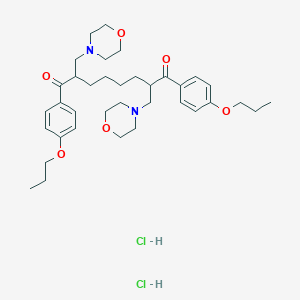
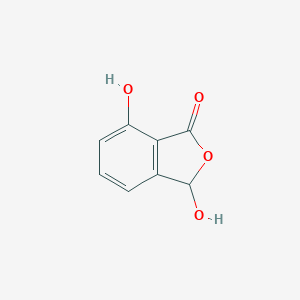
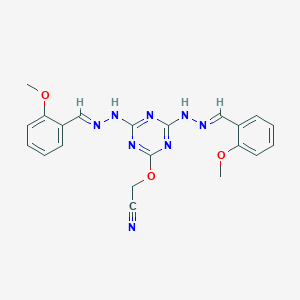
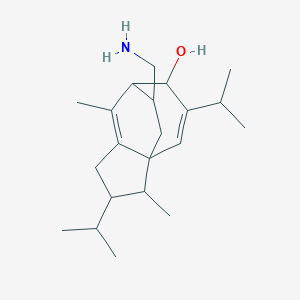
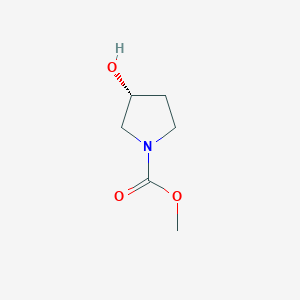
![3-(1,3-Benzodioxol-5-yl)-4,12,14-trioxa-6-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),9,11(15)-trien-5-one](/img/structure/B145383.png)
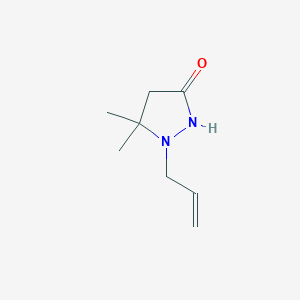
![Methyl (11S,12R,13S)-8-acetyl-11,12-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9-(2-methoxy-2-oxoethyl)-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecane-13-carboxylate](/img/structure/B145385.png)
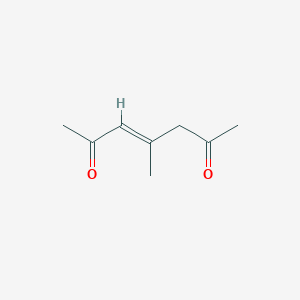
![Methyl Imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B145387.png)
